molecular formula C10H6CaF12O6 B3102217 Calcium hexafluoroacetylacetonate dihydrate CAS No. 141572-90-9

Calcium hexafluoroacetylacetonate dihydrate

Cat. No.: B3102217
CAS No.: 141572-90-9
M. Wt: 490.21 g/mol
InChI Key: CSKMJQHMZGBTNJ-LJDKTGGESA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of calcium hexafluoroacetylacetonate dihydrate involves the following steps :

    Reaction Raw Materials: Prepare a solution of hexafluoroethanone and calcium hydroxide.

    Mixing Reaction Solution: Mix the hexafluoroethanone and calcium hydroxide solution and stir well.

    Crystallization Process: Heat the reaction solution and then cool it to room temperature to induce crystallization.

    Filtration and Drying: Filter the crystals through filter paper and dry them with a desiccant to obtain this compound.

Chemical Reactions Analysis

Calcium hexafluoroacetylacetonate dihydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include organic solvents like ethanol and dimethylformamide, and the major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Calcium hexafluoroacetylacetonate dihydrate has a wide range of scientific research applications :

Mechanism of Action

The mechanism of action of calcium hexafluoroacetylacetonate dihydrate involves its ability to form coordination complexes with other metal ions or organic molecules. This property allows it to act as a catalyst in various chemical reactions, facilitating the formation of new chemical bonds and the transformation of reactants into products . The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants and products.

Comparison with Similar Compounds

Properties

IUPAC Name

calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Ca.2H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;;2*1H2/q;;+2;;/p-2/b2*2-1-;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKMJQHMZGBTNJ-LJDKTGGESA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6CaF12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Calcium hexafluoroacetylacetonate dihydrate
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Reactant of Route 4
Calcium hexafluoroacetylacetonate dihydrate

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